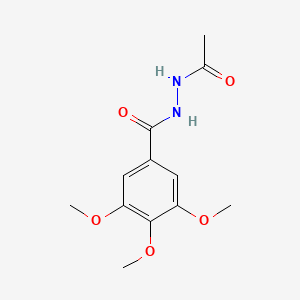![molecular formula C15H22N2O3S B5778628 N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on the biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of histone deacetylases. This inhibition leads to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been linked to anti-cancer and anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases. Additionally, N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of histone deacetylases in various biological processes. However, one limitation of using N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for the study of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide. Finally, the development of more selective and potent inhibitors of histone deacetylases may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate and dimethylsulfoxide. The resulting compound is then treated with methylsulfonyl chloride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide, making it suitable for scientific research.
Applications De Recherche Scientifique
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. This inhibition has been linked to anti-cancer and anti-inflammatory effects, making N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide a promising candidate for drug development.
Propriétés
IUPAC Name |
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONOPOWSIWGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)



![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)